molecular formula C19H19FO5 B11471510 (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11471510
M. Wt: 346.3 g/mol
InChI Key: XETOITZIRLVDCN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of fluoro and methoxy substituents on the phenyl rings, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro or methoxy groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The presence of fluoro and methoxy groups can influence its binding affinity and activity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-chloro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-fluoro-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Uniqueness

The presence of the fluoro group in (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity compared to similar compounds. Fluoro substituents are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in certain applications.

Properties

Molecular Formula

C19H19FO5

Molecular Weight

346.3 g/mol

IUPAC Name

(E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H19FO5/c1-22-13-6-7-14(15(20)11-13)16(21)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11H,1-4H3/b8-5+

InChI Key

XETOITZIRLVDCN-VMPITWQZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)F

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.